2-Hexenamide, 2-cyano-5-methyl-
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Overview
Description
2-Hexenamide, 2-cyano-5-methyl-: is an organic compound with the molecular formula C8H12N2O . It is known for its role as an impurity in the synthesis of pregabalin, a medication used to treat epilepsy, neuropathic pain, and generalized anxiety disorder
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexenamide, 2-cyano-5-methyl- typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production of 2-Hexenamide, 2-cyano-5-methyl- may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods due to its efficiency and simplicity .
Chemical Reactions Analysis
Types of Reactions: 2-Hexenamide, 2-cyano-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted amides and nitriles.
Scientific Research Applications
2-Hexenamide, 2-cyano-5-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: As an impurity in pregabalin synthesis, it is important for quality control and safety assessments.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Hexenamide, 2-cyano-5-methyl- involves its interaction with molecular targets through its cyano and amide functional groups. These groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways. The compound’s reactivity allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
2-Cyanoacetamide: Another cyanoacetamide derivative with similar reactivity.
2-Cyano-3-methylbutyramide: A structurally related compound with a different alkyl chain.
2-Cyano-4-methylpentanamide: Another similar compound with variations in the alkyl chain length.
Uniqueness: 2-Hexenamide, 2-cyano-5-methyl- is unique due to its specific structure, which combines a cyano group and an amide group on a hexenamide backbone.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-cyano-5-methylhex-2-enamide |
InChI |
InChI=1S/C8H12N2O/c1-6(2)3-4-7(5-9)8(10)11/h4,6H,3H2,1-2H3,(H2,10,11) |
InChI Key |
JYXALHBTQPXYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=C(C#N)C(=O)N |
Origin of Product |
United States |
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